N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H13NO4S It is characterized by the presence of a sulfonamide group attached to a benzene ring, along with hydroxyl and methoxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-hydroxy-2-methoxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain tumors.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used as a probe to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor growth and proliferation. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic metabolites within the tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
- 4-hydroxy-N-(4-methoxyphenyl)benzamide
- N-(4-hydroxy-phenyl)-2-methyl-benzamide
Uniqueness
N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in medicinal chemistry research, distinguishing it from other similar compounds .
Properties
CAS No. |
50994-50-8 |
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Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13NO4S/c1-18-13-9-10(15)7-8-12(13)14-19(16,17)11-5-3-2-4-6-11/h2-9,14-15H,1H3 |
InChI Key |
DGAUCIDGZUNHMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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